(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1211960-90-5
VCID: VC4233913
InChI: InChI=1S/C22H22N4O2S/c1-28-11-6-10-24-22(27)18(14-23)13-19-16-26(15-17-7-3-2-4-8-17)25-21(19)20-9-5-12-29-20/h2-5,7-9,12-13,16H,6,10-11,15H2,1H3,(H,24,27)/b18-13-
SMILES: COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

CAS No.: 1211960-90-5

Cat. No.: VC4233913

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide - 1211960-90-5

Specification

CAS No. 1211960-90-5
Molecular Formula C22H22N4O2S
Molecular Weight 406.5
IUPAC Name (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Standard InChI InChI=1S/C22H22N4O2S/c1-28-11-6-10-24-22(27)18(14-23)13-19-16-26(15-17-7-3-2-4-8-17)25-21(19)20-9-5-12-29-20/h2-5,7-9,12-13,16H,6,10-11,15H2,1H3,(H,24,27)/b18-13-
Standard InChI Key POHPDDQEPLFWOZ-UHFFFAOYSA-N
SMILES COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • 1-Benzyl-3-thiophen-2-ylpyrazol-4-yl group: A pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a thiophene heterocycle. This arrangement enhances π-π stacking potential and modulates electronic properties.

  • 2-cyano-prop-2-enamide backbone: The α,β-unsaturated enamide system conjugated with a cyano group introduces electrophilic character, making it reactive toward nucleophiles and suitable for Michael addition reactions .

  • N-(3-methoxypropyl) substituent: The methoxypropyl chain likely improves solubility in polar solvents and influences pharmacokinetic properties in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Molecular FormulaC₂₂H₂₂N₄O₂S
Molecular Weight406.50 g/mol
SMILESCOCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N
InChIKeyDerived from analog: XQHRMLMJMHFJKO-UHFFFAOYSA-N

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence:

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones or alkynones, followed by benzylation and thiophene substitution.

  • Enamide Construction: Coupling of the pyrazole-thiophene intermediate with cyanoacetylene derivatives under palladium catalysis, exploiting Sonogashira or Heck-type reactions .

  • Amide Bond Formation: Reaction of the cyanoenamide intermediate with 3-methoxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Challenges and Solutions

  • Stereoselectivity: The (Z)-configuration of the enamide is critical for biological activity. Microwave-assisted synthesis and chiral auxiliaries may enhance stereochemical control .

  • Solubility Issues: The 3-methoxypropyl group mitigates hydrophobicity, but solvent optimization (e.g., DMF/THF mixtures) remains necessary during purification.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the benzyl protons (δ 7.2–7.4 ppm), thiophene β-protons (δ 7.0–7.1 ppm), and methoxypropyl chain (δ 3.3–3.5 ppm).

    • ¹³C NMR: Carbonyl resonance at ~168 ppm (amide), cyano carbon at ~115 ppm, and thiophene carbons between 125–140 ppm .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 407.5 with fragmentation patterns confirming the enamide backbone .

Crystallographic Insights

While no single-crystal data exists for this compound, analogs with similar enamide systems exhibit planar geometries stabilized by intramolecular hydrogen bonding between the amide NH and cyano group.

Biological and Material Applications

Medicinal Chemistry

  • Kinase Inhibition: The pyrazole-thiophene core resembles ATP-competitive kinase inhibitors. Molecular docking studies predict affinity for JAK2 and EGFR kinases due to hydrophobic pocket interactions .

  • Antimicrobial Activity: Thiophene-containing analogs demonstrate moderate activity against S. aureus (MIC = 8–16 µg/mL), suggesting potential here.

Materials Science

  • Organic Electronics: The conjugated enamide-thiophene system exhibits a HOMO-LUMO gap of ~3.1 eV (calculated), suitable for hole-transport layers in OLEDs .

  • Coordination Chemistry: The cyano group may act as a ligand for transition metals, enabling use in catalytic systems .

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